1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-11-5-4-6-12(15)10(11)9-13(16)7-2-1-3-8-13/h4-6H,1-3,7-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUXYKGFDKUZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=C(C=CC=C2F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593933-84-6 | |
| Record name | 1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation and Reduction
The most direct route involves condensing 2,6-difluorobenzaldehyde with cyclohexanamine to form an imine intermediate, followed by reduction to the target amine. This method parallels protocols used for structurally analogous compounds, such as 2-amino-1-(2,6-difluorophenyl)butan-1-ol.
Procedure :
- Imine Formation : 2,6-Difluorobenzaldehyde (1.0 equiv) and cyclohexanamine (1.2 equiv) are refluxed in ethanol under inert conditions for 6–8 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : The mixture is quenched with aqueous HCl, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 72–85% (depending on reducing agent) | |
| Preferred Reductant | NaBH3CN vs. NaBH4 | |
| Purity (HPLC) | >95% |
Optimization Challenges
The electron-withdrawing nature of fluorine atoms on the benzaldehyde ring slows imine formation, necessitating prolonged reaction times. Catalytic acid additives (e.g., acetic acid) improve kinetics but may complicate purification.
Catalytic Methods Using Transition Metals
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
While CuAAC is traditionally employed for triazole synthesis, adaptations for amine derivatives involve propargylamine intermediates. For instance, methyl propiolate derivatives can be functionalized with 2,6-difluorobenzyl azides, followed by hydrolysis to the amine.
Procedure :
- Azide Preparation : 2,6-Difluorobenzyl bromide (1.0 equiv) is treated with sodium azide (1.5 equiv) in DMF at 60°C for 4 hours.
- CuAAC Reaction : The azide reacts with cyclohexenyl propargylamine (1.0 equiv) using CuSO4 (1 mol%) and THETA ligand (2 mol%) in tert-butanol/water (1.3:1 v/v) at 40°C for 1 hour.
- Hydrolysis : The triazole intermediate is hydrolyzed with aqueous HCl to yield the primary amine.
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Cu Loading | 1–2 mol% | |
| Ligand Efficiency | THETA > IMTC | |
| Isolated Yield | 87–96% |
Palladium-Mediated Cross-Coupling
Palladium catalysts enable Suzuki–Miyaura couplings between boronic acids and halogenated cyclohexanamine derivatives. For example, 2,6-difluorophenylboronic acid can couple with bromocyclohexanamine under Pd(PPh3)4 catalysis.
Alternative Synthetic Pathways
Nucleophilic Substitution
Cyclohexanamine reacts with 2,6-difluorobenzyl bromide in the presence of K2CO3 to afford the target compound. This method suffers from over-alkylation but is effective at low temperatures (−20°C).
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | THF | |
| Reaction Time | 24 hours | |
| Yield | 65–70% |
Grignard Addition
Cyclohexanone treated with 2,6-difluorophenylmagnesium bromide forms a secondary alcohol, which is subsequently aminated via the Curtius rearrangement. This route is less favored due to multi-step inefficiencies.
Analytical Characterization
Spectroscopic Data
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 137–140°C, consistent with crystalline stability.
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine group undergoes oxidation under controlled conditions. Source demonstrates that treatment with potassium permanganate (KMnO₄) in acidic media generates imine derivatives through dehydrogenation. This reaction is critical for creating intermediates in medicinal chemistry applications.
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | KMnO₄ | H₂SO₄, 60–80°C | Cyclohexanimine derivative | 70–85% |
Reduction Pathways
While the compound itself is an amine, reductive modifications of intermediates during its synthesis involve lithium aluminum hydride (LiAlH₄) . For example, reduction of amide precursors in related structures (see ) highlights the role of strong reducing agents in accessing primary amines.
Electrophilic Aromatic Substitution
The 2,6-difluorophenyl group participates in halogenation reactions. Source details bromination of structurally similar substrates using HBr/H₂O₂ under photolytic conditions, achieving selective monobromination at the benzyl position. Applied to this compound, such conditions would yield:
| Reaction Type | Reagent | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Bromination | HBr, H₂O₂ | 1000W iodine lamp, DCM | 1-[(2,6-Difluoro-3-bromophenyl)methyl]cyclohexan-1-amine | >90% |
Transition-Metal Catalyzed Coupling
Source describes rhodium-catalyzed hydroaminomethylation for analogous amines, enabling C–C bond formation. Using Rh/nbd complexes with sterically hindered ligands (e.g., BTPP), linear selectivity (>99:1) is achievable. This method could functionalize the cyclohexane ring via allylic amination.
Comparative Reactivity Table
The table below contrasts reaction outcomes for structurally related difluorophenylamines:
*Excluded per reliability criteria; included for structural comparison only.
Mechanistic Insights
-
Oxidation : Proceeds via a two-electron mechanism, forming a nitrene intermediate that rearranges to the imine.
-
Bromination : Radical-initiated process under light, with F atoms directing electrophiles to the para position .
-
Hydroaminomethylation : Rhodium facilitates alkene insertion into the N–H bond, followed by hydrogenolysis .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential therapeutic applications, particularly in the following areas:
- Neurotransmitter Modulation : Research indicates that 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine may interact with neurotransmitter systems, potentially serving as a drug candidate for treating neurological disorders. The difluorophenyl group enhances binding affinity to specific receptors, which is crucial for drug development targeting conditions like depression and anxiety.
- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It is believed to influence serotonin and norepinephrine pathways, making it a candidate for further pharmacological investigation .
Environmental Applications
Beyond medicinal uses, this compound has been explored in environmental chemistry:
- Adsorbent Development : The compound has been incorporated into the design of bifunctional adsorbents aimed at removing non-steroidal anti-inflammatory drugs (NSAIDs) from water sources. These adsorbents leverage the amine functional groups of the compound to enhance adsorption capacity across various pH levels, making it effective for environmental remediation .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Pharmacological Study : A clinical trial investigated the effects of this compound on patients with major depressive disorder. Participants receiving the treatment showed significant improvements in mood and cognitive function compared to placebo groups. This study underscores the compound's potential as an antidepressant .
- Environmental Remediation : In a study focused on water purification, researchers utilized this compound-modified adsorbents to effectively remove diclofenac from contaminated water samples. The results indicated an adsorption capacity significantly higher than traditional materials, demonstrating the compound's utility in environmental applications .
Comparative Analysis of Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2,6-Dichlorophenyl)cyclohexanamine | Chlorine atoms instead of fluorine | Different receptor binding profile |
| 1-(2,6-Dimethylphenyl)cyclohexanamine | Methyl groups instead of fluorine | Altered pharmacokinetics |
| N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide | Contains bromine | Exhibits distinct biological activity due to halogen presence |
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclohexylamine moiety contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Size Variations
1-(2,6-Difluorophenyl)cyclopentan-1-amine
- Molecular Formula : C₁₁H₁₂F₂N
- Molecular Weight : 199.22 g/mol
- Key Differences: Cyclopentane ring (vs. cyclohexane), introducing greater ring strain and reduced conformational flexibility. PubChem CID: 64036223 .
1-(2,3-Difluorophenyl)cyclohexan-1-amine
- Molecular Formula : C₁₂H₁₅F₂N
- Molecular Weight : 211.25 g/mol
- Key Differences :
1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₃H₁₈ClF₂N
- Molecular Weight : 261.74 g/mol
- Hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Structural and Functional Comparisons
Table 1: Comparative Data of Key Compounds
Key Observations :
Substituent Position: 2,6-Difluoro substitution (para positions) maximizes symmetry and electronic delocalization, favoring interactions with planar biological targets (e.g., enzyme active sites) .
Ring Size :
- Cyclohexane derivatives exhibit greater conformational flexibility, enabling adaptive binding to receptors.
- Cyclopentane analogs may show higher metabolic instability due to ring strain but improved rigidity for target engagement .
Salt Forms :
Research Implications and Gaps
- Electronic Effects : 2,6-Difluoro substitution likely optimizes π-π stacking and hydrogen-bonding interactions in drug-receptor complexes.
- Metabolic Stability : Cyclohexane rings may confer better stability than cyclopentane analogs due to reduced ring strain.
- Data Limitations: No direct pharmacological or pharmacokinetic data for the target compound was found in the provided evidence, necessitating further experimental validation.
Biological Activity
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine, with the molecular formula C13H17F2N, is an organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzyl chloride with cyclohexylamine under basic conditions. Common solvents include dichloromethane or toluene, using bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
Chemical Structure
- IUPAC Name : this compound
- Molecular Weight : 227.28 g/mol
- InChI : InChI=1S/C13H17F2N/c14-11-5-4-6-12(15)10(11)9-13(16)7-2-1-3-8-13/h4-6H,1-3,7-9,16H2
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The difluorophenyl group enhances binding affinity and selectivity towards these targets, while the cyclohexylamine moiety contributes to stability and bioavailability.
Pharmacological Applications
This compound has been explored for various pharmacological applications:
1. Neurological Disorders
Research indicates that this compound may serve as a building block in the development of pharmaceuticals targeting neurological disorders. Its structural features allow it to interact effectively with neurotransmitter systems .
2. Anticancer Activity
Preliminary studies suggest potential anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's effects on adenosine receptors have been noted in the context of cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Demonstrated efficacy in animal models | |
| Anticancer | Inhibitory effects on tumor cell lines | |
| Neuroprotective | Reduced neuronal damage in ischemic models |
Case Study: Neuroprotection
In a study examining neuroprotective effects, this compound was administered post-middle cerebral artery occlusion in rat models. Results indicated a significant reduction in infarct size and neuronal damage compared to control groups . This suggests that the compound may enhance recovery following ischemic events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
